[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a combination of a difluorophenyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1-methyl-1H-pyrazole-5-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of [(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole moiety can participate in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of dipeptidyl peptidase 4 inhibitors.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides: Known for their antifungal activity.
Uniqueness
[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of both difluorophenyl and pyrazole groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C12H13F2N3 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-(2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H13F2N3/c1-17-12(2-3-16-17)8-15-7-9-4-10(13)6-11(14)5-9/h2-6,15H,7-8H2,1H3 |
InChI Key |
DHUCGEULTGEQFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.